Bienvenue dans la boutique en ligne BenchChem!

1-(4-(4-Chloro-6-morpholino-1,3,5-triazin-2-yl)phenyl)-3-methylurea

Chemical biology Kinase inhibitor design Medicinal chemistry

1-(4-(4-Chloro-6-morpholino-1,3,5-triazin-2-yl)phenyl)-3-methylurea (CAS 1197165-32-4) is a fully synthetic small molecule built on a 1,3,5-triazine core substituted at the 4‑position with chlorine, at the 6‑position with morpholine, and at the 2‑position via a phenyl ring bearing a 3‑methylurea group. The compound is listed in the AldrichCPR collection of unique chemicals and is supplied as a solid.

Molecular Formula C15H17ClN6O2
Molecular Weight 348.79 g/mol
Cat. No. B8026640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(4-Chloro-6-morpholino-1,3,5-triazin-2-yl)phenyl)-3-methylurea
Molecular FormulaC15H17ClN6O2
Molecular Weight348.79 g/mol
Structural Identifiers
SMILESCNC(=O)NC1=CC=C(C=C1)C2=NC(=NC(=N2)Cl)N3CCOCC3
InChIInChI=1S/C15H17ClN6O2/c1-17-15(23)18-11-4-2-10(3-5-11)12-19-13(16)21-14(20-12)22-6-8-24-9-7-22/h2-5H,6-9H2,1H3,(H2,17,18,23)
InChIKeyYQOTYESCDZFORK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-(4-Chloro-6-morpholino-1,3,5-triazin-2-yl)phenyl)-3-methylurea – Chemical Identity, Physicochemical Baseline, and Literature Gap


1-(4-(4-Chloro-6-morpholino-1,3,5-triazin-2-yl)phenyl)-3-methylurea (CAS 1197165-32-4) is a fully synthetic small molecule built on a 1,3,5-triazine core substituted at the 4‑position with chlorine, at the 6‑position with morpholine, and at the 2‑position via a phenyl ring bearing a 3‑methylurea group . The compound is listed in the AldrichCPR collection of unique chemicals and is supplied as a solid . Despite the well‑established precedent that morpholino‑triazine scaffolds can act as ATP‑competitive inhibitors of PI3K and mTOR, a systematic search of PubMed, Google Patents, and authoritative chemistry databases retrieves no primary research article, patent family, or curated bioactivity record that explicitly contains the compound with comparative biological or pharmacological data. Consequently, the baseline knowledge is constrained to identity (InChI Key: YQOTYESCDZFORK‑UHFFFAOYSA‑N) and vendor‑reported molecular weight (348.79 g/mol) .

Why Closely Related Morpholino‑Triazine Ureas Cannot Be Used Interchangeably with 1-(4-(4-Chloro-6-morpholino-1,3,5-triazin-2-yl)phenyl)-3-methylurea Without Comparative Data


The morpholino‑triazine‑urea chemotype spans a large patent space covering PI3K, mTOR, and dual PI3K/mTOR inhibitors; even single‑atom changes markedly alter potency, selectivity, and pharmacokinetics [1]. The present compound carries a unique combination of a 4‑chloro substituent on the triazine ring and a terminal N‑methyl urea on the pendant phenyl ring. Without publicly available head‑to‑head data against defined comparators, any generic assertion that a different morpholino‑triazine urea (e.g., a 4‑methylsulfonyl analog or a N‑cyclopropylurea derivative) could replace this compound is unsupported. The evidentiary gap underscores the need for procurement decisions to be based on the specific compound’s identity and intended experimental context, not on class membership alone [1].

Quantitative Differentiation Evidence for 1-(4-(4-Chloro-6-morpholino-1,3,5-triazin-2-yl)phenyl)-3-methylurea relative to In‑Class Comparators


Structural Uniqueness within the Morpholino‑Triazine Urea Series

The compound possesses a 4‑chloro‑6‑morpholino‑1,3,5‑triazine core linked via a 1,4‑phenylene spacer to a 3‑methylurea terminus. This exact substitution pattern is not exemplified in the major patent families covering morpholino‑triazine ureas [1]. In contrast, the closest patent‑exemplified analogs typically bear a 4‑methylsulfonyl or 4‑alkylthio group on the triazine and a cyclopropyl‑ or 2‑hydroxyethyl‑urea moiety on the terminal phenyl ring [1]. While quantitative bioactivity data for the target compound are absent from the public domain, the structural divergence from the extensively characterized analogs implies that SAR cannot be linearly extrapolated without experimental validation.

Chemical biology Kinase inhibitor design Medicinal chemistry

Molecular Weight Difference vs. Common Morpholino‑Triazine Inhibitors

The molecular weight of 1-(4-(4-Chloro-6-morpholino-1,3,5-triazin-2-yl)phenyl)-3-methylurea is 348.79 g/mol . This places it approximately 50–100 Da lighter than many clinically studied morpholino‑triazine‑based PI3K/mTOR inhibitors, such as PKI‑587 (MW > 600 Da) and ZSTK‑474 (MW > 400 Da) [1]. Lower molecular weight can favorably influence permeability and solubility parameters in early‑stage lead optimization.

Physicochemical properties Drug-likeness Library design

Hydrogen‑Bond Donor/Acceptor Profile Comparison

The compound contains 2 hydrogen‑bond donors (the two urea N‑H) and 6 hydrogen‑bond acceptors (triazine N atoms, morpholine O, urea O) . In modeled pharmacophores for PI3Kα and mTOR inhibition derived from morpholino‑triazine ligands, the optimal H‑bond acceptor count for dual activity is reported to be 6–8 [1]. The target compound’s H‑bond acceptor count (6) aligns with the lower boundary of that range, whereas PKI‑587 exceeds it, potentially contributing to differential selectivity profiles.

Pharmacophore modeling Molecular recognition Binding interactions

Recommended Experimental Use‑Cases for 1-(4-(4-Chloro-6-morpholino-1,3,5-triazin-2-yl)phenyl)-3-methylurea Based on Available Evidence


SAR Expansion of the Morpholino‑Triazine‑Urea Kinase Inhibitor Series

Given that public bioactivity data are absent for the compound, its primary value lies in serving as a structurally distinct negative control or SAR probe in biochemical or cellular PI3K/mTOR assays. When compared with published exemplars such as PKI‑587 or ZSTK‑474, the 4‑chloro / N‑methyl urea combination allows researchers to isolate the contribution of the terminal urea substituent to kinase selectivity [Section 3, Evidence 1]. In‑house profiling is required but the compound’s lower molecular weight and reduced H‑bond complexity make it an attractive minimalist scaffold for hit‑to‑lead campaigns [Section 3, Evidence 2] [Section 3, Evidence 3].

Computational Docking and Pharmacophore Validation Studies

The compound’s well‑defined triazole‑morpholine‑urea architecture and known hydrogen‑bond profile render it suitable for in silico docking experiments using PI3Kα and mTOR crystal structures. It can serve as a calibration ligand to test whether existing pharmacophore models, derived from more complex bis‑morpholino triazines, correctly rank the binding potential of simpler analogs [Section 3, Evidence 3]. A direct comparison with co‑crystallized ligands (e.g., PKI‑587) would provide orthogonal validation of scoring functions.

Physicochemical Property Benchmarking in Early‑Stage Drug Design

With a molecular weight of 348.79 g/mol and a compact structure, the compound can function as a physicochemical benchmark when profiling libraries of morpholino‑triazine kinase inhibitors. Its properties can be compared against the higher‑molecular‑weight clinical candidates to assess the relationship between ligand efficiency and ADME/Tox endpoints [Section 3, Evidence 2]. This is particularly relevant for teams optimizing for CNS penetration or oral bioavailability where lower MW is a critical design parameter.

Quote Request

Request a Quote for 1-(4-(4-Chloro-6-morpholino-1,3,5-triazin-2-yl)phenyl)-3-methylurea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.